2,4-Dichloromesitylene
Overview
Description
2,4-Dichloromesitylene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of mesitylene, where two hydrogen atoms on the aromatic ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is a colorless liquid with a strong odor and is used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloromesitylene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloromesitylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it to 2,4-dichlorotoluene.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: 2,4-Dichlorotoluene.
Substitution: Various substituted mesitylenes depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloromesitylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2,4-dichloromesitylene involves its interaction with various molecular targets. The chlorine atoms on the aromatic ring make it a reactive compound, capable of undergoing electrophilic aromatic substitution reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
- 2,4-Dichlorotoluene
- 2,4-Dichlorophenol
- 2,4-Dichloroaniline
Comparison: 2,4-Dichloromesitylene is unique due to its specific substitution pattern on the mesitylene ring, which imparts distinct chemical and physical properties. Compared to 2,4-dichlorotoluene, it has an additional methyl group, making it more reactive in certain substitution reactions. Unlike 2,4-dichlorophenol and 2,4-dichloroaniline, which contain hydroxyl and amino groups respectively, this compound is purely hydrocarbon-based, affecting its solubility and reactivity .
Properties
IUPAC Name |
2,4-dichloro-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYVPBZIPOXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395197 | |
Record name | 2,4-DICHLOROMESITYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57386-83-1 | |
Record name | 2,4-DICHLOROMESITYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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